molecular formula C11H8BrClN2O2S B10967982 N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide

N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide

Cat. No.: B10967982
M. Wt: 347.62 g/mol
InChI Key: OIWXQQOWBMRHFT-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide is a chemical compound that features a brominated pyridine ring and a chlorinated benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Sulfonation of Chlorobenzene: 3-chlorobenzene is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The brominated pyridine and sulfonated chlorobenzene are then coupled using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Chemistry

N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s structural features make it a potential lead compound in medicinal chemistry. Researchers explore its activity against various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged in the development of polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyridin-2-yl)-3-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of chlorine.

    N-(5-bromopyridin-2-yl)-3-fluorobenzene-1-sulfonamide: Fluorine substitution instead of chlorine.

    N-(5-bromopyridin-2-yl)-3-nitrobenzene-1-sulfonamide: Nitro group substitution.

Uniqueness

N-(5-bromopyridin-2-yl)-3-chlorobenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these substituents provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H8BrClN2O2S

Molecular Weight

347.62 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C11H8BrClN2O2S/c12-8-4-5-11(14-7-8)15-18(16,17)10-3-1-2-9(13)6-10/h1-7H,(H,14,15)

InChI Key

OIWXQQOWBMRHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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